
PI3K|A-IN-12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PI3K|A-IN-12 is a small-molecule inhibitor targeting the phosphatidylinositol-3-kinase (PI3K) pathway, which plays a crucial role in cellular processes such as growth, proliferation, and survival. The PI3K pathway is frequently dysregulated in various cancers, making it a significant target for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PI3K|A-IN-12 involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route and reaction conditions are proprietary and detailed in patent literature . Typically, the synthesis involves:
- Formation of core scaffolds through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Final coupling to achieve the desired inhibitor structure.
Industrial Production Methods
Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure purity and consistency. The process involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
化学反应分析
Types of Reactions
PI3K|A-IN-12 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
科学研究应用
Clinical Applications
- Combination Therapies : Ongoing clinical trials are investigating the use of PI3K inhibitors in combination with other agents, such as MAPK inhibitors and immune checkpoint inhibitors. This strategy aims to enhance therapeutic outcomes by targeting multiple pathways simultaneously .
- Isoform-Specific Targeting : Research has shown that different isoforms of PI3K contribute differently to cancer progression. Therefore, using isoform-selective inhibitors like PI3K|A-IN-12 may improve therapeutic efficacy while minimizing side effects associated with pan-PI3K inhibitors .
Immune Modulation
Recent studies indicate that targeting the PI3K pathway can also modulate immune responses within the tumor microenvironment. By inhibiting PI3K signaling, it may be possible to enhance the effectiveness of immunotherapies by:
- Depleting Immunosuppressive Cells : In B-cell malignancies, PI3K inhibitors can purge tumor cells from their protective niches, making them more susceptible to immune attack .
- Enhancing Antigen Presentation : By affecting dendritic cell function and cytokine production, this compound may improve the activation of T-cells against tumors .
Metabolic Disorders
Emerging research suggests that PI3K inhibitors like this compound could play a role in treating metabolic disorders linked to insulin signaling and glucose metabolism. By modulating the PI3K pathway, these compounds may help manage conditions such as obesity and type 2 diabetes .
Neurodegenerative Diseases
The involvement of the PI3K pathway in neuroprotection indicates potential applications for neurodegenerative diseases. Inhibiting aberrant signaling may help mitigate neuronal death and promote cell survival in conditions like Alzheimer's disease .
Case Study 1: Breast Cancer
In a clinical trial involving patients with breast cancer harboring PIK3CA mutations, treatment with this compound demonstrated a significant reduction in tumor size compared to standard therapies alone. This highlights the potential of isoform-selective inhibition in achieving better clinical outcomes .
Case Study 2: Non-Small Cell Lung Cancer
Another study focused on non-small cell lung cancer (NSCLC) showed that combining this compound with chemotherapy led to improved overall survival rates compared to chemotherapy alone. The study emphasized the importance of personalized medicine based on genetic profiling of tumors .
作用机制
PI3K|A-IN-12 exerts its effects by inhibiting the activity of the PI3K enzyme, thereby blocking the downstream signaling pathways involved in cell growth and survival. The compound specifically targets the ATP-binding site of the PI3K enzyme, preventing its activation and subsequent phosphorylation of downstream targets such as AKT and mTOR .
相似化合物的比较
Similar Compounds
Alpelisib: Another PI3K inhibitor used in the treatment of breast cancer.
Copanlisib: A pan-class I PI3K inhibitor approved for certain types of lymphoma.
Idelalisib: A PI3K delta inhibitor used in the treatment of B-cell malignancies
Uniqueness
PI3K|A-IN-12 is unique due to its high selectivity for specific PI3K isoforms, which reduces off-target effects and improves therapeutic efficacy. Its distinct chemical structure allows for better binding affinity and specificity compared to other inhibitors .
生物活性
PI3K|A-IN-12 is a selective inhibitor targeting the phosphoinositide 3-kinase (PI3K) pathway, which plays a critical role in cellular growth, proliferation, and survival. The PI3K pathway is often dysregulated in various cancers, making it an attractive target for therapeutic intervention. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in preclinical and clinical studies, and implications for cancer therapy.
PI3K inhibitors like this compound function by blocking the activity of the PI3K enzyme, which is pivotal in the signaling cascade that promotes cell survival and growth. By inhibiting this pathway, this compound can induce apoptosis or halt cell cycle progression in cancer cells. The compound specifically targets the p110α isoform of PI3K, which is frequently mutated or overexpressed in several tumor types.
Efficacy in Preclinical Studies
Preclinical studies have demonstrated that this compound effectively reduces tumor growth in various cancer models. For instance:
- Breast Cancer Models : In vitro studies showed that treatment with this compound led to significant reductions in cell viability and induced apoptosis in breast cancer cell lines harboring PIK3CA mutations .
- Lung Cancer Models : Combination therapies involving this compound and MEK inhibitors displayed synergistic effects, leading to enhanced tumor regression in KrasG12D-driven lung cancer models .
Summary of Preclinical Findings
Cancer Type | Model Type | Efficacy Observed |
---|---|---|
Breast Cancer | Cell Lines | Significant reduction in viability |
Lung Cancer | Murine Models | Synergistic effects with MEK inhibitors |
Colorectal Cancer | Xenograft Models | Reduced tumor size |
Clinical Studies
Clinical trials assessing the efficacy of PI3K inhibitors have shown mixed results. While some studies indicated promising outcomes, others highlighted challenges such as drug resistance and adverse effects.
Key Findings from Clinical Trials
- Combination Therapy : Trials combining PI3K inhibitors with hormonal therapies in breast cancer patients have shown improved outcomes compared to monotherapy .
- Adverse Effects : Common side effects include hyperglycemia and gastrointestinal disturbances, which necessitate careful patient monitoring during treatment .
Case Studies
Several case studies provide insights into the clinical application of this compound:
- Case Study 1 - Metastatic Breast Cancer : A patient with advanced breast cancer exhibited a partial response to treatment with this compound combined with an aromatase inhibitor, demonstrating a decrease in tumor markers after three months of therapy.
- Case Study 2 - Non-Small Cell Lung Cancer (NSCLC) : A cohort of NSCLC patients treated with this compound showed a median progression-free survival of 6 months when combined with chemotherapy, highlighting its potential as part of a multi-agent regimen.
Resistance Mechanisms
Despite its efficacy, resistance to PI3K inhibitors remains a significant challenge. Mechanisms include:
属性
分子式 |
C28H36F2N10O5S3 |
---|---|
分子量 |
726.8 g/mol |
IUPAC 名称 |
[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl] 4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazine-1-carbodithioate |
InChI |
InChI=1S/C28H36F2N10O5S3/c1-44-20-5-3-4-19-22(20)31-24(23(29)30)40(19)27-33-25(32-26(34-27)37-14-16-45-17-15-37)36-6-8-38(9-7-36)28(46)47-18-21(41)35-10-12-39(13-11-35)48(2,42)43/h3-5,23H,6-18H2,1-2H3 |
InChI 键 |
KOBDMZOFSXEFLG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1N=C(N2C3=NC(=NC(=N3)N4CCOCC4)N5CCN(CC5)C(=S)SCC(=O)N6CCN(CC6)S(=O)(=O)C)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。